7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1105209-76-4
VCID: VC7060222
InChI: InChI=1S/C20H15ClN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
Molecular Formula: C20H15ClN2OS
Molecular Weight: 366.86

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1105209-76-4

Cat. No.: VC7060222

Molecular Formula: C20H15ClN2OS

Molecular Weight: 366.86

* For research use only. Not for human or veterinary use.

7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1105209-76-4

Specification

CAS No. 1105209-76-4
Molecular Formula C20H15ClN2OS
Molecular Weight 366.86
IUPAC Name 7-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H15ClN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3
Standard InChI Key PWGDSVCIOGRCAK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl

Introduction

Synthesis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from commercially available thiophene derivatives. Although specific synthetic details for 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one are not widely documented, general methods include:

  • Cyclization Reactions:
    Thiophene derivatives undergo cyclization with appropriate amines or nitriles to form the pyrimidine core.

  • Substitution Reactions:
    The chlorophenyl and methylbenzyl groups are introduced through nucleophilic substitution or alkylation reactions.

These reactions are often catalyzed by bases or acids and monitored using techniques like thin-layer chromatography (TLC).

Spectroscopic Characterization

To confirm the structure of this compound, standard spectroscopic techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to aromatic protons in the chlorophenyl and methylbenzyl groups.

    • 13C^{13}C-NMR: Peaks for carbon atoms in the thiophene and pyrimidine rings.

  • Infrared (IR) Spectroscopy:

    • Characteristic stretching vibrations for C=O (amide group) and C-Cl bonds.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=366m/z = 366, confirming molecular weight.

Pharmacological Interest

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are known for their broad biological activities, including:

  • Anti-inflammatory Properties:
    Similar compounds have demonstrated inhibition of enzymes like 5-lipoxygenase (5-LOX), suggesting potential as anti-inflammatory agents.

  • Antimicrobial Activity:
    Structural analogs have shown activity against bacterial and fungal strains due to their ability to disrupt microbial enzyme systems.

Anticancer Potential

The presence of electron-withdrawing (chlorophenyl) and hydrophobic (methylbenzyl) groups enhances lipophilicity, which may improve cellular uptake and interaction with cancer-related targets.

Molecular Docking Studies

In silico docking studies of related compounds reveal strong binding affinities to enzymes like kinases and proteases, making them promising candidates for further drug development.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC20H15ClN2OS
Molecular Weight366.86 g/mol
Key Functional GroupsChlorophenyl, Methylbenzyl, Thienopyrimidinone
Biological ActivitiesAnti-inflammatory, Antimicrobial, Anticancer Potential
Analytical Techniques UsedNMR, IR, MS
SolubilityPredicted moderate solubility in organic solvents

Future Research Directions

To fully explore the potential of 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, future studies should focus on:

  • Structure-Activity Relationship (SAR):
    Modifying substituents on the core structure to optimize biological activity.

  • Pharmacokinetics and Toxicology:
    Evaluating absorption, distribution, metabolism, excretion (ADME), and safety profiles in preclinical models.

  • Target Validation:
    Identifying specific molecular targets through experimental studies combined with computational docking.

By leveraging these approaches, this compound could emerge as a lead candidate for therapeutic applications across multiple disease areas.

This comprehensive analysis underscores the importance of continued research into the synthesis and application of thienopyrimidine derivatives like 7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one for advancing medicinal chemistry.

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